molecular formula C21H27NO2Si B12607289 3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile CAS No. 889118-10-9

3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile

Cat. No.: B12607289
CAS No.: 889118-10-9
M. Wt: 353.5 g/mol
InChI Key: POXZZDRTMLYTBG-FQEVSTJZSA-N
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Description

3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile is a complex organic compound with a unique structure that includes a silyl ether group, a hydroxyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the benzonitrile moiety through a nucleophilic substitution reaction. The final step involves the deprotection of the silyl ether group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.

Major Products Formed

    Oxidation: Formation of 3-[(S)-methyl]benzonitrile.

    Reduction: Formation of 3-[(S)-methyl]benzylamine.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The silyl ether group provides stability and lipophilicity, enhancing the compound’s bioavailability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

889118-10-9

Molecular Formula

C21H27NO2Si

Molecular Weight

353.5 g/mol

IUPAC Name

3-[(S)-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-hydroxymethyl]benzonitrile

InChI

InChI=1S/C21H27NO2Si/c1-21(2,3)25(4,5)24-15-16-9-11-18(12-10-16)20(23)19-8-6-7-17(13-19)14-22/h6-13,20,23H,15H2,1-5H3/t20-/m0/s1

InChI Key

POXZZDRTMLYTBG-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)[C@@H](C2=CC=CC(=C2)C#N)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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